molecular formula C11H15NO2 B1308941 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine CAS No. 876709-21-6

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine

Cat. No. B1308941
CAS RN: 876709-21-6
M. Wt: 193.24 g/mol
InChI Key: ZKYATSWXTBXDHA-UHFFFAOYSA-N
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Description

“1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine” is a chemical compound that is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is derived from the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .


Synthesis Analysis

The synthesis of this compound involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with derivatives of salicylaldehyde/2-hydroxy-1-naphthaldehyde using methanol as a solvent . This process results in the formation of four bidentate heterocyclic Schiff base ligands .


Molecular Structure Analysis

The molecular structure of “1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine” is characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine” include a molecular weight of 150.17400, a density of 1.103g/cm3, a boiling point of 221.011ºC at 760 mmHg, and a melting point of 14-15ºC . It is soluble in water and highly soluble in ethanol and acetone .

Scientific Research Applications

Organic Synthesis

The compound 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine serves as an important raw material and intermediate in organic synthesis. It is utilized in the creation of various chemical entities that have potential applications across different fields, including pharmaceuticals and agrochemicals .

Pharmaceuticals

In the pharmaceutical industry, this compound is used as a building block for the synthesis of various drugs. Its role as an intermediate allows for the creation of complex molecules that may possess therapeutic properties .

Agrochemicals

As an intermediate in agrochemicals, this compound contributes to the development of products that protect crops from pests and diseases, thereby enhancing agricultural productivity .

Dyestuffs

The compound is also used in the production of dyestuffs, which are substances used to impart color to textiles, paper, leather, and other materials .

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit antioxidant properties, which are beneficial in protecting cells from oxidative stress .

Antimicrobial Activity

Additionally, studies have shown that certain derivatives have antimicrobial activity, suggesting potential use in combating bacterial infections .

Transition Metal Complexes

The compound is used in the synthesis of transition metal complexes with Schiff base ligands, which have significant biological importance and potential applications in medicinal chemistry .

Chemical Research

It is also a subject of ongoing chemical research for its properties and potential new applications within various scientific fields .

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Safety And Hazards

This compound is toxic if swallowed and in contact with skin. It causes skin irritation and serious eye irritation . The lethal dose (LD50) for a rodent (mouse) is >800 mg/kg .

properties

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYATSWXTBXDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206087
Record name 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine

CAS RN

876709-21-6
Record name 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876709-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-α-methyl-2H-1,5-benzodioxepin-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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